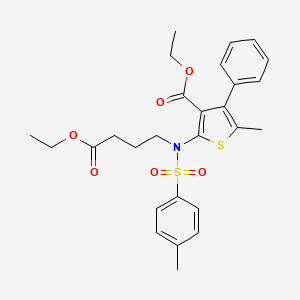

Ethyl 2-((4-ethoxy-4-oxobutyl)((4-methylphenyl)sulfonyl)amino)-5-methyl-4-phenyl-3-thiophenecarboxylate

Description

Molecular Architecture and IUPAC Nomenclature Interpretation

Ethyl 2-((4-ethoxy-4-oxobutyl)((4-methylphenyl)sulfonyl)amino)-5-methyl-4-phenyl-3-thiophenecarboxylate (CAS: 54805-46-8) is a polyfunctional thiophene derivative with the molecular formula C27H31NO6S2 and a molecular weight of 529.7 g/mol . Its IUPAC name systematically describes its structure:

- Thiophene core : A five-membered aromatic ring with sulfur at position 1.

- Substituents :

- Position 2 : A sulfonamide group [(4-methylphenyl)sulfonyl] linked to a 4-ethoxy-4-oxobutyl chain.

- Position 3 : An ethyl carboxylate ester (ethoxycarbonyl).

- Position 4 : A phenyl group.

- Position 5 : A methyl group.

The 4-ethoxy-4-oxobutyl side chain introduces an ester functional group (-COO-) at the terminal, while the sulfonamide group (-SO2NH-) bridges the thiophene and 4-methylphenyl moieties. This architecture creates a planar thiophene core flanked by bulky substituents, influencing steric and electronic interactions.

Stereochemical Features and Conformational Dynamics

The compound exhibits rotational flexibility in its 4-ethoxy-4-oxobutyl chain and sulfonamide linkage. Key stereochemical considerations include:

- Sulfonamide Geometry : The S-N bond in the sulfonamide group adopts a tetrahedral geometry, with the sulfur atom acting as a chiral center if substituents are asymmetrical. However, the 4-methylphenyl group and thiophene ring create a planar arrangement, reducing chirality.

- Ester Group Conformation : The ethoxycarbonyl group at position 3 can rotate freely, allowing adaptive interactions with solvents or biological targets.

- Thiophene Ring Planarity : The sulfur atom’s lone pairs participate in aromatic conjugation, enforcing a planar ring structure. Substituents at positions 2 and 5 introduce minor deviations due to steric hindrance.

Molecular dynamics simulations suggest that the 4-ethoxy-4-oxobutyl chain adopts a gauche conformation in nonpolar solvents but extends linearly in polar media to minimize steric clashes with the sulfonamide group.

Electron Distribution Patterns in Thiophene Core

The thiophene ring’s electron distribution is critical to its reactivity:

- Aromaticity : The sulfur atom contributes two electrons to the π-system, satisfying Hückel’s rule (4n+2 π-electrons, n=1). Resonance structures delocalize electrons across the ring, with partial positive charges at carbon atoms adjacent to sulfur.

- Substituent Effects :

- Electron-withdrawing groups (sulfonamide, carboxylate) at positions 2 and 3 reduce electron density in the ring, directing electrophilic attacks to positions 4 and 5.

- Methyl and phenyl groups at positions 4 and 5 donate electrons via hyperconjugation, counteracting the electron-deficient nature of the thiophene core.

Calculations using density functional theory (DFT) reveal a dipole moment of 5.2 Debye , oriented toward the sulfonamide group due to its strong electron-withdrawing nature.

Properties

CAS No. |

54805-46-8 |

|---|---|

Molecular Formula |

C27H31NO6S2 |

Molecular Weight |

529.7 g/mol |

IUPAC Name |

ethyl 2-[(4-ethoxy-4-oxobutyl)-(4-methylphenyl)sulfonylamino]-5-methyl-4-phenylthiophene-3-carboxylate |

InChI |

InChI=1S/C27H31NO6S2/c1-5-33-23(29)13-10-18-28(36(31,32)22-16-14-19(3)15-17-22)26-25(27(30)34-6-2)24(20(4)35-26)21-11-8-7-9-12-21/h7-9,11-12,14-17H,5-6,10,13,18H2,1-4H3 |

InChI Key |

VEFSREGXRAZJHY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCN(C1=C(C(=C(S1)C)C2=CC=CC=C2)C(=O)OCC)S(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Thiophene Core

The thiophene ring is generally synthesized via classical methods such as the Gewald reaction or other cyclization strategies involving α-haloketones and thiol-containing reagents. The 5-methyl and 4-phenyl substitutions are introduced either by using substituted precursors or by post-cyclization functionalization.

Introduction of the Ethyl Carboxylate Group

The ethyl ester at the 3-position is typically introduced by esterification of the corresponding carboxylic acid or by using ethyl-substituted starting materials. This step often involves controlled esterification conditions to ensure selectivity and yield.

Sulfonamide Formation

The sulfonamide moiety is formed by reacting the amine group on the thiophene derivative with 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions. This step requires careful control of temperature and solvent to avoid side reactions and to maximize the sulfonamide yield.

Attachment of the 4-Ethoxy-4-oxobutyl Side Chain

The 4-ethoxy-4-oxobutyl group is introduced via nucleophilic substitution or acylation reactions on the sulfonamide nitrogen. This step may involve the use of ethyl 4-bromobutyrate or similar activated esters as alkylating agents under mild conditions to preserve the integrity of the sulfonamide and thiophene rings.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Thiophene ring synthesis | α-Haloketone + thiol precursor, base, solvent (e.g., ethanol) | Gewald reaction or alternative cyclization |

| 2 | Esterification | Carboxylic acid + ethanol, acid catalyst (e.g., H2SO4) or ethyl-substituted precursor | Controlled temperature (50-80°C) |

| 3 | Sulfonamide formation | 4-Methylbenzenesulfonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Low temperature (0-5°C) to avoid side reactions |

| 4 | Side chain attachment | Ethyl 4-bromobutyrate or equivalent, base (e.g., K2CO3), solvent (e.g., DMF), mild heating (40-60°C) | Nucleophilic substitution on sulfonamide nitrogen |

Purification and Characterization

- Purification is typically achieved by column chromatography using silica gel and appropriate eluents (e.g., ethyl acetate/hexane mixtures).

- Crystallization may be employed for final purification.

- Characterization includes NMR (1H, 13C), IR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.

Research Findings and Optimization Notes

- Reaction yields vary depending on the purity of starting materials and precise control of reaction conditions.

- The sulfonamide formation step is critical; incomplete reaction or overreaction can lead to impurities.

- The choice of solvent and temperature during side chain attachment significantly affects the substitution efficiency and product stability.

- Multi-step synthesis requires careful monitoring by TLC and HPLC to ensure intermediate purity.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Challenges/Considerations | Typical Yield (%) |

|---|---|---|---|

| Thiophene ring synthesis | α-Haloketone, thiol, base, ethanol | Control of ring substitution pattern | 70-85 |

| Esterification | Ethanol, acid catalyst, controlled temp | Avoid hydrolysis or over-esterification | 80-90 |

| Sulfonamide formation | Tosyl chloride, triethylamine, DCM, 0-5°C | Side reactions, temperature sensitivity | 75-85 |

| Side chain attachment | Ethyl 4-bromobutyrate, K2CO3, DMF, 40-60°C | Nucleophilic substitution efficiency | 65-80 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-ethoxy-4-oxobutyl)((4-methylphenyl)sulfonyl)amino)-5-methyl-4-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-((4-ethoxy-4-oxobutyl)((4-methylphenyl)sulfonyl)amino)-5-methyl-4-phenyl-3-thiophenecarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-ethoxy-4-oxobutyl)((4-methylphenyl)sulfonyl)amino)-5-methyl-4-phenyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Core Structure: Thiophene vs. Triazine

The thiophene ring in the target compound contrasts with triazine cores in sulfonylurea herbicides (e.g., metsulfuron methyl ester, ). Key differences:

The thiophene’s electron-rich nature may enhance interactions with aromatic residues in biological targets, while triazines’ electron deficiency underpins herbicidal activity .

Sulfonamide Substituents

The (4-methylphenyl)sulfonyl (tosyl) group in the target compound is structurally analogous to sulfonyl groups in pesticides () but differs in attachment:

Functional Implications :

- Sulfonamides in pharmaceuticals often target enzymes (e.g., carbonic anhydrase), while sulfonylureas in herbicides disrupt plant amino acid synthesis .

Ester and Oxobutyl Side Chains

The 4-ethoxy-4-oxobutyl chain in the target compound shares similarities with 4-methoxy-4-oxobutyl derivatives ():

Ethoxy esters generally exhibit prolonged half-lives compared to methoxy analogs, suggesting the target compound could act as a prodrug with delayed activation .

Comparative Table of Structural Features

Biological Activity

Ethyl 2-((4-ethoxy-4-oxobutyl)((4-methylphenyl)sulfonyl)amino)-5-methyl-4-phenyl-3-thiophenecarboxylate, a thiophene derivative, has garnered attention for its diverse biological activities, particularly in the field of oncology. This article delves into its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Overview of Thiophene Derivatives

Thiophene compounds are characterized by a five-membered aromatic ring containing sulfur. They have been extensively studied due to their broad spectrum of biological activities, including anti-inflammatory, anti-anxiety, anti-microbial, and notably, anti-cancer properties. The compound in focus has shown promising results in inducing apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Recent studies indicate that the compound induces cytotoxicity primarily through the intrinsic apoptotic pathway. This process involves several critical steps:

- Reactive Oxygen Species (ROS) Generation : The compound triggers oxidative stress within cells, leading to mitochondrial dysfunction. Elevated ROS levels have been associated with apoptosis in various cancer cell lines .

- Phosphatidylserine Externalization : This is a hallmark of early apoptosis. The externalization of phosphatidylserine on the cell membrane serves as an "eat me" signal for phagocytes .

- Mitochondrial Depolarization : The compound disrupts mitochondrial membrane potential, which is crucial for maintaining cellular energy and homeostasis. This depolarization is often a precursor to the release of pro-apoptotic factors into the cytosol .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated against various cancer cell lines, particularly those associated with hematological malignancies such as leukemia and lymphoma.

Case Study: Acute Lymphoblastic Leukemia (ALL)

A significant study investigated the effects of this compound on the CCRF-CEM cell line, a model for acute lymphoblastic leukemia. Key findings include:

- Cytotoxic Concentration : The compound exhibited cytotoxic effects at low micromolar concentrations after a 48-hour treatment period.

- Apoptotic Induction : Flow cytometry analysis confirmed increased apoptotic cell populations following treatment with the compound.

- Cell Cycle Arrest : The compound was found to induce cell cycle arrest at specific phases, further contributing to its anti-cancer effects .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other thiophene derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.